
Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route might involve the alkylation of piperidine with 2,3-dichlorobenzyl chloride, followed by the introduction of a methoxymethyl group. The final step could involve the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-benzylpiperidine-1-carboxylate: Similar structure but lacks the dichloro and methoxymethyl groups.
Tert-butyl 4-(2-chlorobenzyl)piperidine-1-carboxylate: Contains only one chlorine atom on the benzyl group.
Tert-butyl 4-(2,3-dichlorobenzyl)piperidine-1-carboxylate: Lacks the methoxymethyl group.
Uniqueness
The presence of both the 2,3-dichlorobenzyl and methoxymethyl groups in Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate may confer unique chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H27Cl2NO3 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
tert-butyl 4-[(2,3-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-10-8-19(9-11-22,13-24-4)12-14-6-5-7-15(20)16(14)21/h5-7H,8-13H2,1-4H3 |
Clé InChI |
LWHSKUNVXNQLEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C(=CC=C2)Cl)Cl)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


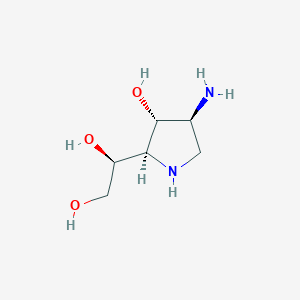
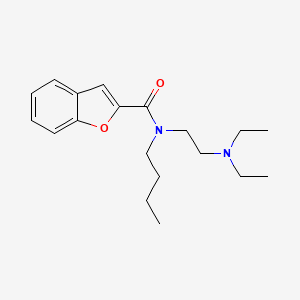
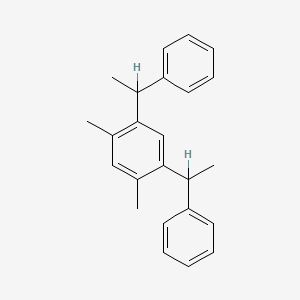
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
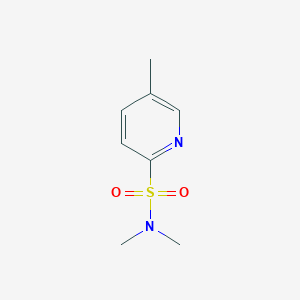
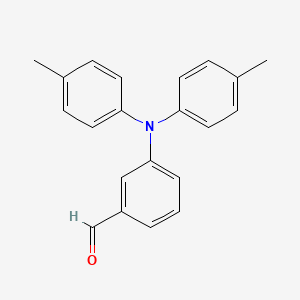
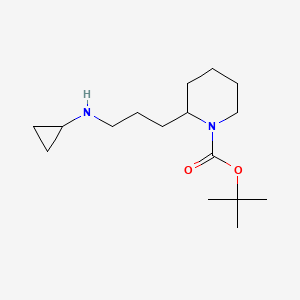
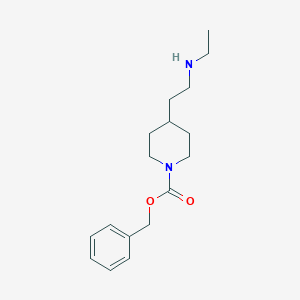
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
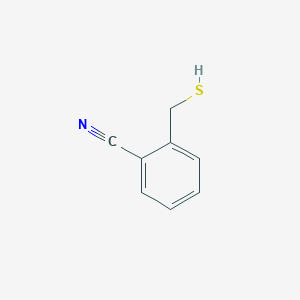
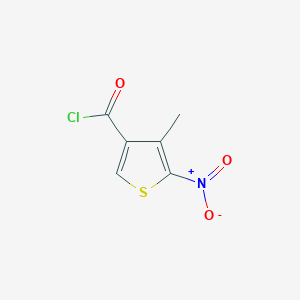
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
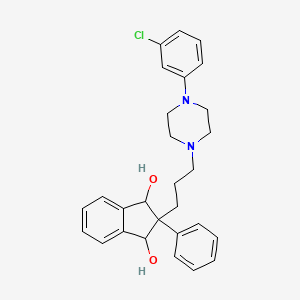
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)
